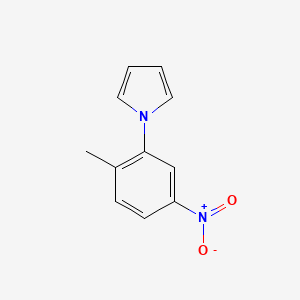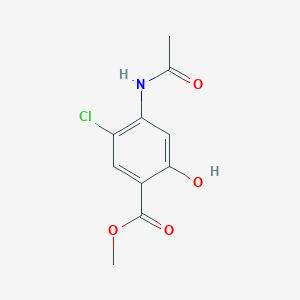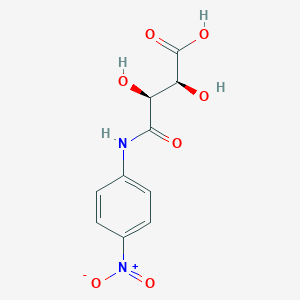
1-(2-methyl-5-nitrophenyl)-1H-pyrrole
Overview
Description
This compound is a pyrrole derivative. Pyrroles are five-membered aromatic heterocycles with one nitrogen atom. The 2-methyl-5-nitrophenyl group attached to the pyrrole ring suggests that this compound may have interesting chemical properties due to the electron-donating methyl group and the electron-withdrawing nitro group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method, followed by the addition of the 2-methyl-5-nitrophenyl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which is aromatic and thus contributes to the compound’s stability. The 2-methyl-5-nitrophenyl group would add additional complexity to the molecule’s structure .Chemical Reactions Analysis
As a pyrrole derivative, this compound would likely participate in electrophilic substitution reactions. The presence of the nitro group might make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrrole derivatives are relatively stable due to the aromaticity of the pyrrole ring. The presence of the nitro group might make the compound more polar .Scientific Research Applications
Electrochromic Materials
- Synthesis and Electrochromic Device Applications : A study by Variş et al. (2006) synthesized a mixture of isomers, including 1-(2-methyl-5-nitrophenyl)-1H-pyrrole derivatives, and explored their use in electrochromic devices. The polymers produced showed potential for applications in electrochromic materials due to their distinct color-changing properties when subjected to electrical stimuli (Variş et al., 2006).
Synthesis of New Compounds
- Creation of Novel Pyrrole Derivatives : Research by Kimbaris and Varvounis (2000) focused on the reduction of this compound derivatives, leading to the synthesis of new pyrrole-based compounds. This work contributes to the development of new chemicals with potential applications in various fields (Kimbaris & Varvounis, 2000).
Potential Antimicrobial Agents
- Biological Evaluation for Antimicrobial Activity : A 2021 study by Shaikh et al. synthesized novel pyrrole derivatives, including this compound, and evaluated their antimicrobial properties. The results suggested these compounds could be potential candidates for antimicrobial drugs with fewer side effects (Shaikh et al., 2021).
Nonlinear Optical Materials
- Application in Nonlinear Optical Crystals : Kwon et al. (2008) synthesized a series of organic nonlinear optical crystals based on pyrrole, including this compound derivatives. These crystals showed potential for use in optoelectronic devices due to their large macroscopic nonlinearity (Kwon et al., 2008).
Corrosion Inhibition
- Inhibitors for Carbon Steel Corrosion : Zarrouk et al. (2015) investigated this compound derivatives as corrosion inhibitors for carbon steel. Their study indicated that these compounds are effective in reducing corrosion, particularly in hydrochloric acid environments (Zarrouk et al., 2015).
Fluorescence Sensors
- Turn-On Fluorescence Sensor for Iodide Detection : A 2014 study by Nabavi and Alizadeh developed a novel oligopyrrole derivative based on this compound for iodide ion detection. This sensor showed high sensitivity and selectivity, making it suitable for real-world applications (Nabavi & Alizadeh, 2014).
Mechanism of Action
Target of Action
It’s known that similar compounds have demonstrated antibacterial activity .
Mode of Action
It’s known that similar compounds interact with bacterial cells, leading to their inhibition .
Biochemical Pathways
It’s known that similar compounds have demonstrated antibacterial activity, suggesting they may interfere with essential bacterial processes .
Result of Action
The 1-(2-Methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide and its 4-sulfamoylphenyl analogue have demonstrated excellent antibacterial activity with MIC and MBC values of 7.8 and 15.6 µg/mL, respectively, against P. aeruginosa and L. monocytogenes . This suggests that 1-(2-methyl-5-nitrophenyl)-1H-pyrrole may have similar effects.
Future Directions
Biochemical Analysis
Biochemical Properties
1-(2-Methyl-5-nitrophenyl)-1H-pyrrole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with nitroreductases, which catalyze the reduction of its nitro group to multiple reactive intermediates. These intermediates can then react with ribosomal proteins, DNA, and other macromolecules within the cell, affecting pyruvate metabolism . This interaction highlights the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nitroreductases leads to the formation of reactive intermediates that can cause oxidative stress and damage to cellular components . This can result in altered gene expression and disrupted cellular metabolism, highlighting the compound’s potential in studying cellular responses to oxidative stress.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nitroreductases, which catalyze the reduction of its nitro group to reactive intermediates. These intermediates can bind to ribosomal proteins, DNA, and other macromolecules, leading to enzyme inhibition or activation and changes in gene expression . The compound’s ability to generate reactive intermediates makes it a valuable tool for studying the molecular mechanisms underlying oxidative stress and its effects on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of reducing agents. Over time, the degradation of the compound can lead to the formation of various byproducts that may have different effects on cellular functions. Long-term studies have shown that the compound can cause sustained oxidative stress and damage to cellular components, highlighting the importance of monitoring its stability and degradation in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular functions, while higher doses can lead to significant oxidative stress and damage to cellular components. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can cause toxic or adverse effects, including cell death and tissue damage . These findings underscore the importance of determining the appropriate dosage for experimental studies to avoid potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that include its reduction by nitroreductases to reactive intermediates. These intermediates can interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s ability to modulate pyruvate metabolism and other biochemical pathways makes it a valuable tool for studying metabolic processes and their regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and reach its target sites .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in various cellular compartments. Understanding the subcellular localization of the compound is crucial for elucidating its mechanisms of action and its effects on cellular functions .
Properties
IUPAC Name |
1-(2-methyl-5-nitrophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-9-4-5-10(13(14)15)8-11(9)12-6-2-3-7-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBOAUNBXJQBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538039 | |
| Record name | 1-(2-Methyl-5-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94009-16-2 | |
| Record name | 1-(2-Methyl-5-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















